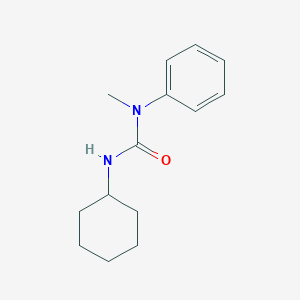![molecular formula C19H20Cl2N4O3S2 B319431 N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea](/img/structure/B319431.png)
N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique chemical structure, which includes dichlorobenzamide and piperazine sulfonyl groups, making it a subject of interest in medicinal chemistry and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea typically involves multiple steps, starting with the preparation of intermediate compounds. The process often includes:
Nitration and Reduction: The initial step involves the nitration of a benzene ring, followed by reduction to form an amine.
Chlorination: The amine is then chlorinated to introduce chlorine atoms at specific positions on the benzene ring.
Sulfonylation: The chlorinated compound undergoes sulfonylation with 4-methylpiperazine to form the sulfonyl derivative.
Thioamide Formation: Finally, the sulfonyl derivative reacts with a carbamothioyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chlorine atoms, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines, thiols, or alkoxides under mild to moderate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
作用机制
The mechanism of action of N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic processes.
相似化合物的比较
Similar Compounds
- 2,4-dichloro-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide
- 2,4-dichloro-N-{4-[(2-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide
Uniqueness
Compared to similar compounds, N-(2,4-dichlorobenzoyl)-N'-{4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl}thiourea exhibits unique properties due to the presence of the piperazine sulfonyl group, which enhances its solubility and reactivity. This makes it a valuable compound for specific applications in medicinal chemistry and industrial processes.
属性
分子式 |
C19H20Cl2N4O3S2 |
|---|---|
分子量 |
487.4 g/mol |
IUPAC 名称 |
2,4-dichloro-N-[[4-(4-methylpiperazin-1-yl)sulfonylphenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C19H20Cl2N4O3S2/c1-24-8-10-25(11-9-24)30(27,28)15-5-3-14(4-6-15)22-19(29)23-18(26)16-7-2-13(20)12-17(16)21/h2-7,12H,8-11H2,1H3,(H2,22,23,26,29) |
InChI 键 |
VCXJNLGADJSUKV-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
规范 SMILES |
CN1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


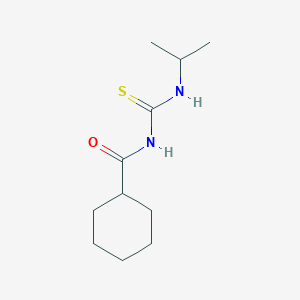
![N-[methyl(phenyl)carbamothioyl]cyclopropanecarboxamide](/img/structure/B319349.png)

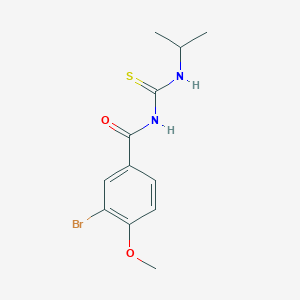
![N'-[4-(2,4-dichlorophenoxy)butanoyl]-N-methyl-N-phenylthiourea](/img/structure/B319354.png)
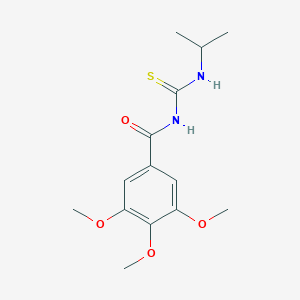
![2-(4-methoxyphenyl)-N-[methyl(phenyl)carbamothioyl]acetamide](/img/structure/B319357.png)
![N-isopropyl-N'-[3-(1-naphthyl)acryloyl]thiourea](/img/structure/B319358.png)
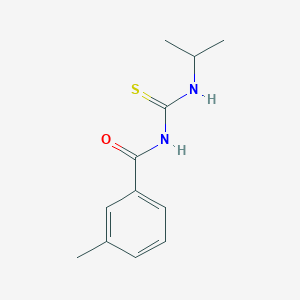
![N-[methyl(phenyl)carbamothioyl]furan-2-carboxamide](/img/structure/B319364.png)
![N-[methyl(phenyl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B319365.png)
![2,4-dichloro-N-[methyl(phenyl)carbamothioyl]benzamide](/img/structure/B319368.png)
![N'-([1,1'-biphenyl]-4-ylcarbonyl)-N-methyl-N-phenylthiourea](/img/structure/B319369.png)
